molecular formula C7H4F2N2 B070766 2-Amino-4,6-difluorobenzonitrile CAS No. 190011-84-8

2-Amino-4,6-difluorobenzonitrile

Cat. No.: B070766
CAS No.: 190011-84-8
M. Wt: 154.12 g/mol
InChI Key: NLUJKZOGZQXBJB-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and an amino group

Mechanism of Action

Mode of Action

. This suggests that it may interact with its targets through nucleophilic substitution reactions, where the amino group could potentially bind to target molecules.

Biochemical Pathways

. This suggests that it may be involved in biochemical pathways related to nitrogen metabolism or pathways involving aromatic compounds.

Pharmacokinetics

suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

The action of 2-Amino-4,6-difluorobenzonitrile may be influenced by various environmental factors. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals. The compound is typically stored at ambient temperature , suggesting that it is stable under normal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Amino-4,6-difluorobenzonitrile involves the reaction of 2,4,6-trifluorobenzonitrile with ammonia. This reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atoms .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions and other nucleophiles under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different nitrogen-containing compounds.

Scientific Research Applications

2-Amino-4,6-difluorobenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzonitrile: This compound has a similar structure but with only one fluorine atom.

    4-Aminobenzonitrile: Lacks fluorine atoms and has different reactivity and applications.

    2,6-Difluorobenzonitrile: Lacks the amino group and is used in different chemical syntheses.

Uniqueness

2-Amino-4,6-difluorobenzonitrile is unique due to the presence of both fluorine atoms and an amino group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-4,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUJKZOGZQXBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579300
Record name 2-Amino-4,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190011-84-8
Record name 2-Amino-4,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is notable about the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation as a synthetic route for 2-Amino-4,6-difluorobenzonitrile?

A1: While aiming to synthesize this compound, researchers found that the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation did not yield the desired product. Instead, this reaction resulted in the unexpected formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide in significant quantities. This outcome highlights a unique case of highly selective nucleophilic substitution where the 2-fluoride group is preferentially replaced by a hydroxide ion. [, ]

Q2: What alternative synthetic route successfully produced this compound?

A2: The research indicates that this compound can be successfully synthesized by reacting 2,4,6-trifluorobenzonitrile with ammonia. [] This alternative method bypasses the challenges encountered with the Sandmeyer cyanation route and provides a viable pathway for obtaining the desired compound.

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